molecular formula C6H6BrClN2 B12965197 2-Bromo-5-chloro-4-methylpyridin-3-amine

2-Bromo-5-chloro-4-methylpyridin-3-amine

Cat. No.: B12965197
M. Wt: 221.48 g/mol
InChI Key: LXSDVLDYIPGAJR-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-methylpyridin-3-amine (CAS 1204231-59-3) is an organic compound with the molecular formula C₆H₆BrClN₂ and a molecular weight of 221.48 g/mol . This multifunctional pyridine derivative serves as a valuable synthetic intermediate and building block in medicinal chemistry and chemical pharmacology research. Pyridinamine scaffolds are important starting materials for the production of fused heterocycles, such as imidazo-derivatives, which are associated with significant biological activities . As a building block, its molecular structure incorporates bromo and chloro substituants at the 2 and 5 positions, respectively, which are amenable to further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions. This allows researchers to construct more complex molecules for various applications. Specific research applications and a detailed mechanism of action for this exact compound are not currently well-documented in the publicly available literature, highlighting an area for potential investigative use. For safe handling, please refer to the Safety Data Sheet. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use .

Properties

Molecular Formula

C6H6BrClN2

Molecular Weight

221.48 g/mol

IUPAC Name

2-bromo-5-chloro-4-methylpyridin-3-amine

InChI

InChI=1S/C6H6BrClN2/c1-3-4(8)2-10-6(7)5(3)9/h2H,9H2,1H3

InChI Key

LXSDVLDYIPGAJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1Cl)Br)N

Origin of Product

United States

Preparation Methods

Key Steps :

  • Starting Material Preparation :

    • Pyridine derivatives such as 4-methylpyridine or 3-amino-2-chloro-4-methylpyridine are used as precursors.
    • Functional groups are introduced through halogenation or other substitution reactions.
  • Halogenation :

    • Bromination is achieved using reagents like N-bromosuccinimide (NBS) in solvents such as carbon tetrachloride or ethyl acetate.
    • Chlorination is performed using chlorinating agents like POCl₃ or PCl₅ under reflux conditions.
  • Purification :

    • The reaction mixture is quenched with water, and the organic phase is extracted using solvents like methylene chloride or chloroform.
    • Purification is done via flash chromatography on silica gel using solvent mixtures like ethyl acetate/hexane.

Specific Synthetic Routes

Route 1: Halogenation of Pyridine Derivatives

This method involves sequential halogenation reactions to introduce bromine and chlorine atoms at specific positions on the pyridine ring.

Procedure :

  • Dissolve 2-bromo-5-methylpyridine in carbon tetrachloride.
  • Add NBS and irradiate the solution with a UV lamp for 3 hours.
  • Cool the reaction mixture, remove the solvent by vacuum distillation, and purify the residue via chromatography.

Reaction Conditions :

  • Temperature: 75°C
  • Solvent: Carbon tetrachloride
  • Purification: Flash column chromatography

Route 2: Chlorination Using POCl₃

This approach uses strong chlorinating agents to functionalize pyridine derivatives.

Procedure :

  • Treat 3-cyano-4-methyl-2-pyridone with POCl₃ and PCl₅ under reflux at ~115°C for 2 hours.
  • Remove excess chlorinating agents by distillation.
  • Cool the reaction mixture, add water, and isolate the product by filtration.

Reaction Conditions :

  • Temperature: Reflux (~115°C)
  • Chlorinating Agents: POCl₃ (10 parts) and PCl₅ (1 part)

Conversion of Intermediates

The intermediate compounds (e.g., 3-amido derivatives) are converted into This compound through amination reactions.

Procedure :

  • Treat the cyano intermediate with concentrated sulfuric acid at ~90°C to form amido derivatives.
  • Add a strong base (e.g., sodium hydroxide) and bromine to convert amido compounds into amino derivatives.
  • Heat the reaction mixture to ~70°C for 1 hour, then extract the product using methylene chloride.

Data Table: Key Reaction Parameters

Step Reagents Conditions Outcome
Bromination NBS, AIBN CCl₄, 75°C Introduction of bromine at position 5
Chlorination POCl₃, PCl₅ Reflux (~115°C) Introduction of chlorine at position 2
Amination NaOH, Bromine ~70°C Conversion to amino group at position 3
Purification Silica gel chromatography Ethyl acetate/hexane mix Isolation of pure compound

Notes on Optimization

  • Temperature Control : Precise temperature regulation during halogenation ensures selective substitution without overreaction.
  • Solvent Selection : Using inert solvents like carbon tetrachloride prevents side reactions during bromination.
  • Purification Techniques : Flash chromatography effectively removes impurities, yielding high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-4-methylpyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the halogen atoms with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-5-chloro-4-methylpyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-4-methylpyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the amine group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Variations in halogen and alkyl/alkoxy group positions significantly alter electronic properties and reactivity:

Compound Name Molecular Formula Substituent Positions Key Functional Groups Notable Properties/Applications Reference
2-Bromo-5-chloro-4-methylpyridin-3-amine C₆H₆BrClN₂ 2-Br, 5-Cl, 4-CH₃ Halogens, methyl, amine Intermediate for drug synthesis; enhanced steric hindrance
5-Bromo-2-chloro-6-methylpyridin-3-amine C₆H₆BrClN₂ 5-Br, 2-Cl, 6-CH₃ Halogens, methyl, amine Altered dipole moment due to substituent rearrangement; potential solubility differences
2-Bromo-5-methoxypyridin-3-amine C₆H₆BrN₂O 2-Br, 5-OCH₃ Bromine, methoxy, amine Methoxy group increases electron density at position 5, favoring electrophilic substitution
5-Bromo-4-methoxypyridin-3-amine C₆H₆BrN₂O 5-Br, 4-OCH₃ Bromine, methoxy, amine Methoxy at position 4 reduces steric hindrance compared to methyl, altering reactivity
5-Bromo-2-chloropyrimidin-4-amine C₄H₃BrClN₄ Pyrimidine ring: 5-Br, 2-Cl Halogens, amine Pyrimidine core enhances hydrogen bonding; higher melting point (~460–461 K)

Key Observations :

  • Halogen Positioning : Bromine at position 2 (target compound) vs. position 5 (CID 86642072) alters electron-withdrawing effects, impacting nucleophilic aromatic substitution rates.
  • Methyl vs.
  • Pyridine vs. Pyrimidine : Pyrimidine derivatives (e.g., 5-Bromo-2-chloropyrimidin-4-amine) exhibit stronger hydrogen-bonding networks due to additional nitrogen atoms, leading to higher melting points and crystallinity .

Physicochemical Properties

  • Melting Points : Pyrimidine derivatives (e.g., 460–461 K ) generally exhibit higher melting points than pyridines due to stronger intermolecular forces.
  • Solubility : The methyl group in the target compound may enhance lipophilicity, improving solubility in organic solvents compared to polar methoxy analogs .

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